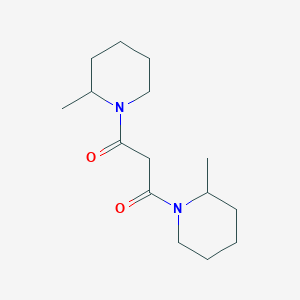

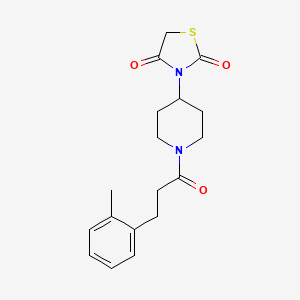

1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of new poly(amide-imide)s based on a trimethylene moiety involved a three-step reaction starting with 4-nitrophenol and 1,3-dibromo propane, followed by reduction and polycondensation with hydantoin derivatives . Similarly, the synthesis of 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was achieved through a series of reactions, characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,3-Bis(2-methylpiperidin-1-yl)propane-1,3-dione has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, the structure of 1,3-bis(8-chlorotheophyllin-7-yl)propane showed only intermolecular stacking and no intramolecular stacking . The crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione revealed a twisted E,E-conformation .

Chemical Reactions Analysis

The reactivity of β-diketones and related compounds can be complex, with various possible reactions depending on the conditions. The reaction of 3-methylthio-1,2-dithiolylium salts with 4-hydroxy-3H-pyran-2,6-dione led to the formation of propanones after acidic hydrolysis . Additionally, the decarbonylation of α-diketones under electron impact ionization-mass spectrometry was studied, showing a sequence of unexpected composite ion peaks .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined using a combination of experimental techniques and theoretical calculations. For instance, the thermogravimetric analysis (TGA and DTG), differential scanning calorimetry, and solubility tests were used to characterize new poly(amide-imide)s . The crystal structure of 2,2'-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione) was analyzed, and its electronic properties were discussed using descriptors such as HOMO–LUMO and molecular electrostatic potential surfaces .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques: Researchers have developed various synthesis techniques for β-diketone derivatives, emphasizing the impact of hydration and molecular structure on their properties. For example, studies on the fragmentation of bis-phthalimide derivatives under electron impact ionization-mass spectrometry reveal how alkyl chain length affects compound stability and fragmentation patterns, indicating the importance of structural analysis in understanding these compounds' behaviors (Yosefdad, Valadbeigi, & Bayat, 2020).

Photophysical and Magnetic Properties

- Magnetic and Luminescent Properties: The synthesis and structural characterization of metal complexes with β-diketonate ligands, such as those incorporating lanthanides, demonstrate their potential in advanced photonic applications and materials science. For instance, investigations into mixed-ligand lanthanide complexes reveal insights into their luminescent properties and structural peculiarities, offering avenues for the development of luminescent materials (Taydakov et al., 2020).

Coordination Polymers and Networks

- Construction of Coordination Polymers: The exploration of coordination polymers using bis(β-diketonato) Co(II) complexes as linear building blocks shows the versatility of β-diketone derivatives in forming structured networks. These polymers have been studied for their potential applications in various fields, including catalysis and materials science (Yoshida, Nishikiori, & Yuge, 2013).

Photoluminescent and Electrochemical Studies

- Photoluminescent Materials: Research on iridium complexes containing β-diketonate ancillary ligands highlights their application in creating efficient green phosphorescent materials for use in organic light-emitting devices (OLEDs). This demonstrates the potential of β-diketone derivatives in enhancing the performance of photoluminescent materials and their utility in electronic devices (Liu et al., 2018).

Chemical Stability and Reaction Mechanisms

- Chemoselective Synthesis: Studies on the chemoselective thioacetalization using odorless β-diketone equivalents under solvent-free conditions underscore the chemical versatility and stability of these compounds, providing valuable methodologies for synthetic chemistry applications (Ouyang et al., 2006).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1,3-bis(2-methylpiperidin-1-yl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-12-7-3-5-9-16(12)14(18)11-15(19)17-10-6-4-8-13(17)2/h12-13H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRRKRDDZGUIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CC(=O)N2CCCCC2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2516077.png)

![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)

![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)

![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)

![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)

![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)